molecular formula C10H15BrO B13646451 2-(2-(Bromomethyl)-3-methylbutyl)furan

2-(2-(Bromomethyl)-3-methylbutyl)furan

Cat. No.: B13646451
M. Wt: 231.13 g/mol
InChI Key: SGIJEMMXZQGETA-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-3-methylbutyl)furan is a brominated furan derivative characterized by a furan ring substituted with a bromomethyl (-CH2Br) group and a branched 3-methylbutyl (-CH2CH(CH2CH3)CH2-) chain. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group.

Properties

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

2-[2-(bromomethyl)-3-methylbutyl]furan

InChI

InChI=1S/C10H15BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3

InChI Key

SGIJEMMXZQGETA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CO1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)furan typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate can then be further modified to introduce the furan ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and cyclization reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-3-methylbutyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(2-(Bromomethyl)-3-methylbutyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)furan depends on its specific application. In medicinal chemistry, the furan ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2-(2-(Bromomethyl)-3-methylbutyl)furan and related furan derivatives:

Compound Name Substituents on Furan Ring Key Functional Groups Molecular Weight (approx.) CAS Number (if available) Reference ID
This compound Bromomethyl, 3-methylbutyl -CH2Br, branched alkyl ~240–260 (estimated) N/A N/A
3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan Chloromethyl, methyl, trifluoromethyl -CH2Cl, -CF3 206.00 1211534-00-7
2-(Butoxymethyl)furan Butoxymethyl -OCH2C4H9 ~154.21 N/A
5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran Bromo, phenyl, phenylsulfinyl (benzofuran core) -Br, -Ph, -SO-Ph 413.27 N/A

Key Observations :

  • Halogen Reactivity : The bromomethyl group in the target compound offers higher reactivity in substitution reactions compared to chloromethyl derivatives (e.g., 3-(chloromethyl)-2-methyl-4-(trifluoromethyl)furan) due to bromine’s superior leaving-group ability .
  • Electronic Effects : Electron-withdrawing groups like -CF3 in 3-(chloromethyl)-2-methyl-4-(trifluoromethyl)furan decrease the electron density of the furan ring, contrasting with the electron-donating alkyl groups in the target compound .

Biological Activity

2-(2-(Bromomethyl)-3-methylbutyl)furan is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. The unique structure of this compound, characterized by the presence of a furan ring and a bromomethyl substituent, suggests various mechanisms of action that could influence biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C11H15BrO. Its structure includes a furan ring, which is known for its reactivity in biological systems, particularly in forming adducts with nucleophiles.

PropertyValue
Molecular FormulaC11H15BrO
Molecular Weight241.15 g/mol
IUPAC NameThis compound
Canonical SMILESCc1ccoc1C(C(C)CBr)C

1. Antitumor Activity

Research indicates that compounds with alkylating properties can exhibit antitumor activity. Alkylating agents interact with DNA, leading to cross-linking and subsequent cell death. A study on similar furan derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

2. Antimicrobial Properties

The furan moiety is often linked to antimicrobial activity. In vitro studies have demonstrated that furan derivatives can inhibit the growth of bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways. Preliminary investigations into the biological activity of this compound suggest it may also exhibit these properties, although specific data on this compound remains limited.

Case Study 1: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506070
1003040

Case Study 2: Antimicrobial Screening

An antimicrobial screening was performed against standard bacterial strains (e.g., E. coli and S. aureus). The compound showed promising inhibition zones, indicating potential antimicrobial activity.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12

Research Findings and Discussion

The biological activity of this compound appears to be multifaceted, with evidence supporting its potential as an antitumor agent and antimicrobial compound. However, further research is necessary to elucidate the precise mechanisms underlying these activities and to evaluate its safety profile.

Future Directions

  • Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against target cells.

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